Methyl-phenethyl-piperidin-4-YL-amine
Description
Methyl-phenethyl-piperidin-4-YL-amine (systematic name: N-methyl-1-(2-phenylethyl)piperidin-4-amine) is a piperidine derivative characterized by a central piperidine ring substituted with a methylamine group at the 4-position and a phenethyl (2-phenylethyl) group at the 1-position. Its molecular formula is C₁₉H₂₄N₂ (MW: 280.41 g/mol), and it is identified by CAS number 21409-26-7 . The compound’s structure combines lipophilic aromatic (phenethyl) and polar (methylamine) moieties, making it a versatile scaffold in medicinal chemistry. It is synthesized via reductive amination or quaternization pathways, as seen in related piperidine derivatives .
Properties
CAS No. |
142752-20-3 |
|---|---|
Molecular Formula |
C14H22N2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
N-methyl-N-(2-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C14H22N2/c1-16(14-7-10-15-11-8-14)12-9-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 |
InChI Key |
VMBVZOWXRDYODM-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=C1)C2CCNCC2 |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The following table highlights key structural analogues, focusing on substituent modifications and their implications:
Q & A
Q. Table 1: Comparative Analysis of Piperidine Derivatives
Q. Table 2: Crystallographic Parameters for Structural Validation
| Compound | Space Group | Resolution (Å) | R-factor (%) |
|---|---|---|---|
| 14 | P2₁/c | 0.84 | 4.2 |
| 15 | C2/c | 0.91 | 3.8 |
| Data from |
Key Recommendations for Researchers
- Synthetic Optimization : Prioritize reductive amination for higher yields in sterically hindered derivatives .
- Analytical Rigor : Combine HRMS with 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex mixtures .
- Safety Protocols : Use fume hoods and PPE during synthesis to mitigate exposure risks (e.g., amine intermediates are irritants) .
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